molecular formula C12H18N6O3 B6437376 4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2548979-18-4

4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one

Cat. No.: B6437376
CAS No.: 2548979-18-4
M. Wt: 294.31 g/mol
InChI Key: YNPOKUNWCZDSGE-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s usually used in the chloride form but the tetrafluoroborate salt is also commercially available .


Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The empirical formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 . The SMILES string representation of its structure is [Cl-].COc1nc(OC)nc(n1)[N+]2©CCOCC2 .


Chemical Reactions Analysis

DMTMM can be used as a condensing agent for various transformations. It can facilitate the condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran . It can also be used for the esterification of carboxylic acids with alcohols to the corresponding esters .


Physical and Chemical Properties Analysis

DMTMM is a powder with an assay of ≥97.0% (calc. on dry substance, AT). It’s suitable for coupling reactions and has a storage temperature of -20°C .

Mechanism of Action

Target of Action

Similar compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium are known to be used as condensing agents in peptide synthesis . This suggests that the compound might interact with carboxylic acids and amines, facilitating their condensation into amides.

Mode of Action

The compound acts as a condensing agent, facilitating the formation of amides from carboxylic acids and amines . It does so by reacting with the carboxylic acid to form an active ester, which is highly reactive and can undergo a nucleophilic attack by an amine .

Result of Action

The primary result of the compound’s action is the formation of amides from carboxylic acids and amines . This reaction is crucial in peptide synthesis, leading to the creation of proteins. The molecular and cellular effects of the compound’s action would therefore be dependent on the specific proteins being synthesized.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of water can affect the compound’s stability and reactivity . Additionally, the pH of the environment might also influence the compound’s efficacy as a condensing agent.

Safety and Hazards

DMTMM is harmful if swallowed and causes severe skin burns and eye damage . It’s important to handle it with care, using protective gloves, clothing, and eye/face protection .

Future Directions

While DMTMM is already widely used in amide synthesis, it could potentially be explored for other types of reactions. Its use in the synthesis of other carboxylic functional groups such as esters and anhydrides has been reported , suggesting potential for further applications.

Properties

IUPAC Name

4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c1-20-11-14-10(15-12(16-11)21-2)18-5-8(6-18)17-4-3-13-9(19)7-17/h8H,3-7H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPOKUNWCZDSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CC(C2)N3CCNC(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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